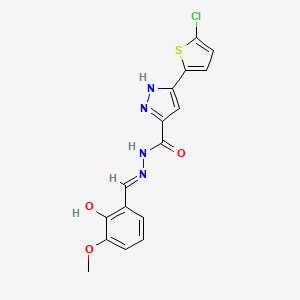![molecular formula C24H24N4O B11640312 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril ist eine komplexe organische Verbindung, die zur Klasse der Dihydropyrano[2,3-c]pyrazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrano-Pyrazol-Kern mit verschiedenen Substituenten wie Amino-, tert-Butylphenyl- und Methylphenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril beinhaltet typischerweise mehrstufige Reaktionen. Ein übliches Verfahren umfasst die Kondensation von 4-tert-Butylbenzaldehyd, 4-Methylbenzaldehyd, Malonsäurenitril und Hydrazinhydrat in Gegenwart eines Katalysators wie Piperidin. Die Reaktion wird üblicherweise in Ethanol unter Rückflussbedingungen durchgeführt, was zur Bildung der gewünschten Verbindung führt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie der Einsatz von kontinuierlichen Strömungsreaktoren, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden kann, indem geeignete Reagenzien verwendet werden.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden oder Hydroxyl-Derivaten.
Reduktion: Bildung von reduzierten Derivaten mit Wasserstoffaddition.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als entzündungshemmendes, antimikrobielles und Antikrebsmittel untersucht.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in der organischen Elektronik und Photonik.
Biologische Studien: Es wird in der Forschung eingesetzt, um seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen und -wegen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während die aromatischen Ringe an π-π-Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und zu verschiedenen biologischen Effekten führen.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Wirkmechanismus
The mechanism of action of 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-tert-Butyl-2-({[(E)-(5-tert-butyl-2-hydroxyphenyl)methyliden]amino}methyl)phenol
- 2-Amino-4-tert-butyl-6-chlorphenol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitril durch seinen einzigartigen Pyrano-Pyrazol-Kern aus, der ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Kombination von Substituenten verstärkt sein Potenzial für vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft.
Eigenschaften
Molekularformel |
C24H24N4O |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6-amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-14-5-7-16(8-6-14)21-20-19(15-9-11-17(12-10-15)24(2,3)4)18(13-25)22(26)29-23(20)28-27-21/h5-12,19H,26H2,1-4H3,(H,27,28) |
InChI-Schlüssel |
KUUUSIMYURTTCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)

![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)


![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)

![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
